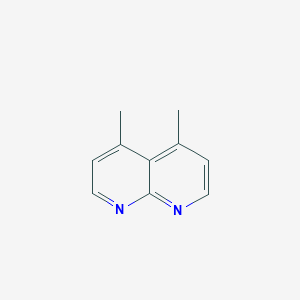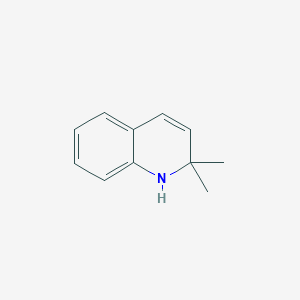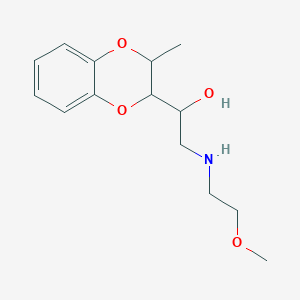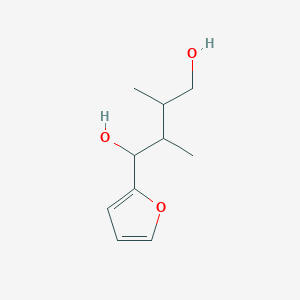
4,5-Dimethyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1,8-naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is a derivative of naphthyridine, which is a class of organic compounds that have been extensively studied for their potential applications in medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-1,8-naphthyridine is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
4,5-Dimethyl-1,8-naphthyridine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4,5-Dimethyl-1,8-naphthyridine in lab experiments is its potent biological activity. The compound has been found to exhibit strong antimicrobial, antitumor, and antiviral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4,5-Dimethyl-1,8-naphthyridine. One potential direction is the development of new drugs based on the compound's unique chemical properties. Another direction is the investigation of the compound's potential applications in the treatment of viral infections, such as HIV and HBV. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 4,5-Dimethyl-1,8-naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cell lines and possess potent antiviral activity against HIV and HBV. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 4,5-Dimethyl-1,8-naphthyridine can be achieved through various methods. One of the most commonly used methods is the reaction of 2,6-dimethyl-4-nitropyridine with 1,3-dimethyl-2-aminobenzene in the presence of a reducing agent such as zinc powder. Another method involves the reaction of 2,6-dimethyl-4-chloropyridine with 1,3-dimethyl-2-aminobenzene in the presence of a base such as potassium carbonate. Both methods result in the formation of 4,5-Dimethyl-1,8-naphthyridine with high yields.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess potent antiviral activity against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Eigenschaften
CAS-Nummer |
14903-77-6 |
|---|---|
Produktname |
4,5-Dimethyl-1,8-naphthyridine |
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
4,5-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-3-5-11-10-9(7)8(2)4-6-12-10/h3-6H,1-2H3 |
InChI-Schlüssel |
SGGZIDMHAYQQCA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=NC2=NC=C1)C |
Kanonische SMILES |
CC1=C2C(=CC=NC2=NC=C1)C |
Synonyme |
4,5-Dimethyl-1,8-naphthyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)









